molecular formula C8H10BrN B13531056 2-(2-Bromopropyl)pyridine

2-(2-Bromopropyl)pyridine

Cat. No.: B13531056
M. Wt: 200.08 g/mol
InChI Key: NMGHANOTFGYPMM-UHFFFAOYSA-N
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Description

2-(2-Bromopropyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a 2-bromopropyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromopropyl)pyridine can be achieved through several methods. One common approach involves the bromination of 2-propylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform.

Another method involves the alkylation of pyridine with 2-bromopropane. This reaction is usually catalyzed by a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromopropyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted pyridine derivatives.

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN).

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives such as 2-(2-azidopropyl)pyridine or 2-(2-cyanopropyl)pyridine.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of 2-propylpyridine.

Scientific Research Applications

2-(2-Bromopropyl)pyridine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Material Science: It is employed in the synthesis of functional materials, including ligands for coordination chemistry and catalysts for organic reactions.

Mechanism of Action

The mechanism of action of 2-(2-Bromopropyl)pyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloropropyl)pyridine: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Iodopropyl)pyridine: Similar structure but with an iodine atom instead of bromine.

    2-(2-Fluoropropyl)pyridine: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

2-(2-Bromopropyl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and biological interactions.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-(2-bromopropyl)pyridine

InChI

InChI=1S/C8H10BrN/c1-7(9)6-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3

InChI Key

NMGHANOTFGYPMM-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=N1)Br

Origin of Product

United States

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